molecular formula C29H25N7O2 B2554244 (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 920226-02-4

(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2554244
CAS No.: 920226-02-4
M. Wt: 503.566
InChI Key: OMNDAEIIQGBBJN-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a triazolopyrimidine core, a piperazine linker, and a xanthen-9-yl methanone group. The piperazine group enhances solubility and provides conformational flexibility, while the xanthen-9-yl substituent introduces aromatic bulk, likely influencing lipophilicity and membrane permeability. Limited direct pharmacological data are available for this compound, but its structural analogs suggest applications in oncology or neurology .

Properties

IUPAC Name

[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N7O2/c1-19-10-12-20(13-11-19)36-28-26(32-33-36)27(30-18-31-28)34-14-16-35(17-15-34)29(37)25-21-6-2-4-8-23(21)38-24-9-5-3-7-22(24)25/h2-13,18,25H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNDAEIIQGBBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5C6=CC=CC=C6OC7=CC=CC=C57)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone, with the chemical formula C26H26N8O2 and CAS Number 946344-75-8, belongs to a class of heterocyclic compounds that exhibit significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a complex structure comprising a triazolo-pyrimidine moiety linked to a piperazine and a xanthenone derivative. The intricate arrangement of these substructures contributes to its unique biological activity.

PropertyDetails
Molecular Formula C26H26N8O2
Molecular Weight 482.548 g/mol
CAS Number 946344-75-8
IUPAC Name 4-[4-[3-(p-tolyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, triazolo-pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to the arrest of cancer cell proliferation.

Antimicrobial Activity

Research has demonstrated that heterocyclic compounds can possess antimicrobial properties. The presence of the triazole ring in the compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within pathogens.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways that regulate growth and survival.
  • DNA Interaction : The structure might allow it to intercalate with DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

A study published in The Open Medicinal Chemistry Journal evaluated the anticancer efficacy of triazolo-pyrimidine derivatives. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The specific compound under review was noted for its potential in overcoming drug resistance in certain cancer types .

Study 2: Antimicrobial Activity

In a comparative analysis of various heterocyclic compounds, it was found that those containing triazole rings exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to penetrate bacterial membranes was highlighted as a key factor in its efficacy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of triazole and pyrimidine rings. The characterization of the compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of functional groups.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the molecular formula.
  • Infrared Spectroscopy (IR) : Helps identify specific functional groups by analyzing molecular vibrations.

Research indicates that compounds with triazole and pyrimidine moieties exhibit significant biological activities, including:

Antimicrobial Properties

Studies have shown that derivatives of triazolo[4,5-d]pyrimidines possess antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antitubercular Activity

A related study synthesized compounds featuring triazole hybrids that demonstrated promising anti-tuberculosis activity against multidrug-resistant strains of Mycobacterium tuberculosis . These findings suggest potential applications in developing new antitubercular agents.

Anticancer Potential

Compounds similar to (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone have shown efficacy in inhibiting cancer cell proliferation in various studies. The presence of piperazine and triazole rings is believed to contribute to their anticancer activity by inducing apoptosis in cancer cells.

Pharmacological Insights

The pharmacological profiles of compounds containing triazole and pyrimidine structures are noteworthy for their ability to modulate biological pathways:

  • Signal Transduction Modulation : Some derivatives have been reported to inhibit specific kinases involved in signal transduction pathways, which can be crucial for cancer treatment .

Computational Studies

Molecular docking studies have been utilized to predict the binding affinity of these compounds to various biological targets. Such studies help in understanding how modifications to the chemical structure can enhance biological activity and selectivity for specific targets.

Case Studies

A comprehensive review of literature reveals several case studies highlighting the applications of similar compounds:

StudyCompoundApplicationFindings
Triazole-Pyrimidine DerivativesAntitubercularEffective against MDR strains
Substituted TriazolesAntibacterialExhibited significant antibacterial activity
Novel Triazolo CompoundsAnticancerInduced apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two analogs:

{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone ()

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives ()

Property Target Compound Compound from Pyrazolo-Triazolo Derivatives ()
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine
Substituent on Methanone Xanthen-9-yl 4-(Trifluoromethyl)phenyl Varied (e.g., hydrazine, pyrazole derivatives)
Molecular Weight ~529.6 g/mol (estimated) 540.5 g/mol (exact) 300–400 g/mol (range)
Key Functional Groups - p-Tolyl (triazolo)
- Piperazine
- Xanthene (bulky aromatic)
- p-Tolyl (triazolo)
- Piperazine
- CF3 (polar)
- Pyrazole
- Hydrazine
- Methyl/phenyl substituents
Potential Solubility Moderate (xanthene reduces aqueous solubility) Low (CF3 group increases lipophilicity) Variable (depends on substituent polarity)
Stability Likely stable (rigid xanthene group) High (CF3 enhances metabolic stability) Prone to isomerization (pyrazolo-triazolo core)

Research Findings and Functional Insights

Triazolo[4,5-d]pyrimidine vs. This stability difference may impact their suitability for long-term storage or in vivo applications.

The CF3 group in ’s compound enhances metabolic resistance but reduces aqueous solubility, whereas the xanthene group may confer fluorescence properties useful in imaging .

Piperazine Linker :

  • Both the target compound and ’s analog utilize a piperazine linker, which improves solubility and allows for modular derivatization. However, the xanthene group’s bulk may restrict rotational freedom compared to the smaller CF3-phenyl group .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer :

  • Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or methanol) for intermediates like triazolopyrimidines. For example, refluxing in methanol with catalytic acid (e.g., p-toluenesulfonic acid) enhances cyclization efficiency .
  • Catalysis : Introduce ammonia or alkylamines to facilitate nucleophilic substitution at the 7-position of the triazolopyrimidine core .
  • Crystallization : Purify via ethanol-DMF recrystallization to remove unreacted precursors and byproducts .
  • Example Conditions :
StepReagentsSolventTime (hrs)Yield (%)
CyclizationNH₃ (25% aq.), methanolMethanol3–865–78
CouplingPiperazine derivative, K₂CO₃DMF1272

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the xanthene (δ 6.8–7.5 ppm, aromatic protons) and piperazine (δ 3.0–3.5 ppm, CH₂ groups) moieties. Triazolopyrimidine protons appear as singlets (δ 8.2–8.9 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray Crystallography : Resolve ambiguity in regiochemistry of the triazole-pyrimidine fusion (e.g., [1,2,3]triazolo vs. [1,2,4]triazolo) .

Q. How can preliminary biological activity screening be designed?

Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs due to the piperazine-xanthene scaffold’s prevalence in inhibitors .
  • Assay Design : Use fluorescence polarization for binding affinity (e.g., ATP-competitive kinase assays) and cell viability assays (MTT) for cytotoxicity .
  • Positive Controls : Compare with known triazolopyrimidine derivatives (e.g., DB03153 in DrugBank) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer :

  • Core Modifications : Synthesize analogs with substituents at the p-tolyl group (e.g., electron-withdrawing Cl or NO₂) to assess electronic effects on target binding .
  • Piperazine Replacement : Test morpholine or thiomorpholine derivatives to evaluate steric/electronic impacts on solubility and potency .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values (e.g., Table):
AnalogR-grouplogPIC₅₀ (nM)
Parentp-tolyl3.2120
Analog 1p-Cl3.845

Q. What strategies resolve contradictions in observed vs. predicted pharmacokinetic properties?

Methodological Answer :

  • In Silico vs. Experimental Validation : Use SwissADME for logP predictions, then validate via HPLC (e.g., C18 column, acetonitrile-water gradient) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Adjust piperazine substituents to block CYP3A4-mediated oxidation .

Q. How can environmental stability and degradation pathways be studied?

Methodological Answer :

  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic conditions, and oxidants (H₂O₂). Monitor degradation via HPLC .
  • Ecotoxicity : Use OECD 201/202 guidelines for algal/daphnid assays to evaluate aquatic toxicity .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across cell lines?

Methodological Answer :

  • Cell-Specific Factors : Normalize data to cell viability (MTT) and target expression levels (western blot/qPCR). For example, higher activity in HeLa vs. HEK293 may correlate with kinase overexpression .
  • Redundant Pathways : Use CRISPR knockouts to confirm target specificity.

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